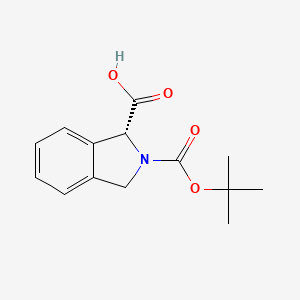

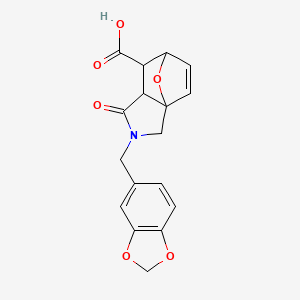

![molecular formula C18H18FNO B3090568 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline CAS No. 1212160-10-5](/img/structure/B3090568.png)

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline

Overview

Description

Quinoline is a nitrogen-containing heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .

Molecular Structure Analysis

Quinoline has a unique double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of fluorine atoms often causes unique bioactivities .

Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure and functional groups. For instance, some fluorinated isoquinolines showed strong potential for use in full color displays due to their unique light-emitting properties .

Scientific Research Applications

Medicinal Chemistry

Fluorinated quinolines have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-HIV, and anticancer . They have been used as a basic structure for the search of synthetic antimalarial drugs .

Synthetic Organic Chemistry

Quinolines are important compounds in synthetic organic chemistry . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .

Industrial Chemistry

In the field of industrial chemistry, quinolines have found applications. A number of fluorinated quinolines have found application in agriculture .

Photovoltaic Applications

Quinoline derivatives, including the one , could potentially be used in photovoltaic cells. Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements .

Liquid Crystal Components

Fluorinated quinolines have also been used as components for liquid crystals .

Cyanine Dyes

Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . They have been used as inhibitors of various enzymes .

Mode of Action

For instance, some quinoline derivatives have been shown to inhibit topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription.

Biochemical Pathways

For instance, some quinoline derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and transcription .

Pharmacokinetics

The drug likeness properties of quinoline derivatives have been assessed using swissadme and preadmet .

Result of Action

Quinoline derivatives have been shown to exhibit various biological activities such as antimalarial, antibacterial, and anticancer .

Future Directions

Quinoline derivatives continue to attract interest due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and evaluating their pharmacological activities .

properties

IUPAC Name |

5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-13-9-7-12(8-10-13)17-15-5-3-11-21-18(15)14-4-1-2-6-16(14)20-17/h1-2,4,6-10,15,17-18,20H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHJSVUIZWYLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

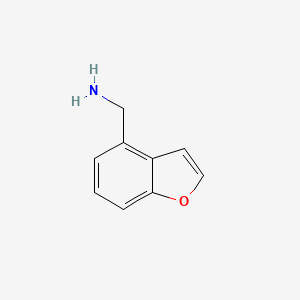

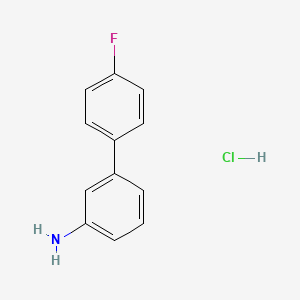

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)

![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)